2-[(2-Ethoxyphenyl)methyl]oxirane
Description
Fundamental Principles of Epoxide Reactivity and Ring Strain in Organic Transformations
Epoxides are characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom. numberanalytics.com This triangular structure forces the bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. masterorganicchemistry.comnumberanalytics.com This deviation results in substantial ring strain, estimated to be around 13 kcal/mol, which is a combination of angle strain and torsional strain. wikipedia.orgchemistrysteps.com This inherent strain is the primary driver of the high reactivity of epoxides compared to their acyclic ether counterparts. masterorganicchemistry.comwikipedia.org
The strained ring is susceptible to ring-opening reactions by a wide array of nucleophiles, a process that relieves the ring strain. wikipedia.orglumenlearning.com These reactions can proceed under both acidic and basic conditions, and the regioselectivity of the attack is dependent on the reaction conditions and the substitution pattern of the epoxide. wikipedia.orglumenlearning.com
Under basic or neutral conditions (SN2-type reaction): Nucleophiles attack the less sterically hindered carbon atom. chemistrysteps.comlumenlearning.com
Under acidic conditions (SN1-type character): The epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge. lumenlearning.com
This predictable reactivity allows for the stereospecific introduction of two functional groups in a vicinal relationship. The ring-opening occurs with inversion of stereochemistry at the site of nucleophilic attack, leading to anti-diol products from the hydrolysis of cyclic epoxides. chemistrysteps.com
Strategic Importance of Aryl-Substituted Epoxides in Modern Organic Synthesis
Aryl-substituted epoxides are particularly valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.govontosight.ai The presence of an aryl group can significantly influence the electronic properties and reactivity of the epoxide ring. For instance, a phenyl group can stabilize a developing positive charge at an adjacent carbon, influencing the regioselectivity of ring-opening reactions under acidic conditions. lumenlearning.com
The strategic importance of aryl-substituted epoxides lies in their ability to serve as precursors for the construction of key structural motifs. For example, the ring-opening of aryl-substituted epoxides with carbon nucleophiles, such as Grignard reagents, can lead to the formation of new carbon-carbon bonds and the creation of chiral centers. nih.gov This approach has been successfully employed in the synthesis of biologically active compounds. Furthermore, the asymmetric epoxidation of alkenes bearing an aryl substituent allows for the enantioselective synthesis of chiral epoxides, which are crucial building blocks for stereocontrolled synthesis. nih.gov The development of transition-metal-catalyzed enantioconvergent transformations of epoxides has further expanded their utility in asymmetric synthesis. researchgate.net
Current Research Paradigms and Untapped Potentials for 2-[(2-Ethoxyphenyl)methyl]oxirane
This compound, a member of the aryl-substituted epoxide family, possesses the characteristic reactivity of this class of compounds. ontosight.ai Its structure, featuring an ethoxyphenyl group attached to the oxirane ring via a methylene (B1212753) bridge, suggests its potential as an intermediate in various synthetic applications. ontosight.aivulcanchem.com
Table 1: Chemical Identity of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 62826-29-3 |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Canonical SMILES | CCOC1=CC=CC=C1CC2CO2 |
| InChI Key | YNMIPOBEIANVDW-UHFFFAOYSA-N |
Source: vulcanchem.com
The primary laboratory-scale synthesis of this compound involves the epoxidation of the corresponding allyl ether precursor. While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues. The presence of the ethoxy group on the phenyl ring can modulate the electronic properties of the aromatic system, which in turn could influence the regioselectivity of ring-opening reactions.
The untapped potential of this compound likely lies in its use as a building block for the synthesis of more complex molecules. For instance, its reaction with various nucleophiles could lead to a range of functionalized products with potential applications in medicinal chemistry or materials science. The analogous compound, 2-[(2-methoxyphenoxy)methyl]oxirane, is known as an intermediate in the synthesis of the drug Ranolazine, suggesting that ethoxy-substituted congeners could also serve as valuable precursors in pharmaceutical development. scbt.comvihitadrugs.com Further research into the catalytic, enantioselective ring-opening of this compound could unlock its potential for the synthesis of chiral alcohols and ethers, which are common structural motifs in bioactive molecules.
Structure
3D Structure
Properties
CAS No. |
62826-29-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[(2-ethoxyphenyl)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-2-12-11-6-4-3-5-9(11)7-10-8-13-10/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
YNMIPOBEIANVDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CC2CO2 |
Origin of Product |
United States |
Advanced Methodologies for the Stereocontrolled Synthesis of 2 2 Ethoxyphenyl Methyl Oxirane
Asymmetric Epoxidation Strategies for Precursor Olefins
The most direct route to 2-[(2-Ethoxyphenyl)methyl]oxirane involves the asymmetric epoxidation of its corresponding precursor olefin, 1-allyl-2-ethoxybenzene. This process introduces chirality by selectively delivering an oxygen atom to one of the two prochiral faces of the alkene's double bond. Success in this area hinges on the use of specialized catalytic systems or chiral auxiliaries that can effectively differentiate between these faces. nih.gov
Catalytic Systems for Enantioselective Olefin Epoxidation
Catalytic enantioselective epoxidation is a powerful tool for creating chiral epoxides from prochiral olefins. acsgcipr.org A variety of catalytic systems have been developed, each with distinct advantages for specific substrate classes. For unfunctionalized terminal olefins like 1-allyl-2-ethoxybenzene, several key methodologies are applicable.
Titanium- and Vanadium-Based Systems: The Sharpless-Katsuki asymmetric epoxidation is a renowned method that provides high enantioselectivity, but it is specifically designed for allylic alcohols where the hydroxyl group directs the catalyst. rsc.orgyoutube.com For non-functionalized olefins, related titanium and vanadium catalysts have been explored, though they often provide lower enantioselectivity compared to substrates with directing groups. youtube.com
Manganese-Salen Complexes (Jacobsen-Katsuki Epoxidation): Chiral manganese-salen complexes are highly effective for the asymmetric epoxidation of various olefins, particularly cis-disubstituted and trisubstituted alkenes. rsc.orgresearchgate.net While they can be applied to terminal olefins, success often requires cryogenic temperatures to achieve high enantiomeric excess (ee). rsc.orgresearchgate.net
Chiral Ketone and Dioxirane Systems: Fructose-derived chiral ketones have emerged as effective catalysts for the epoxidation of trans- and trisubstituted olefins, and have been extended to non-conjugated cis-olefins with good to high enantioselectivity. nih.govacs.org These systems often use potassium peroxymonosulfate (Oxone) as the oxidant and operate in aqueous solvent mixtures. The stereodifferentiation is thought to arise from hydrophobic interactions between the substrate and the catalyst. nih.gov
Iron and Manganese Porphyrin Catalysts: Inspired by the action of cytochrome P450 enzymes, chiral iron and manganese porphyrin complexes serve as biomimetic catalysts. These systems can achieve impressive turnover numbers and high enantioselectivity (>97% ee for styrene) in the epoxidation of unfunctionalized terminal olefins, making them a promising option for synthesizing chiral this compound. rsc.orgresearchgate.net
Tungsten-Based Catalysts: A tungsten–bishydroxamic acid complex has been shown to effectively catalyze the asymmetric epoxidation of allylic and homoallylic alcohols using environmentally benign hydrogen peroxide as the oxidant, achieving excellent enantioselectivity (84–98% ee). nih.gov This highlights the potential of tungsten-based systems in green and selective oxidation processes.
| Catalytic System | Typical Substrate | Common Oxidant | Key Advantages | Potential Challenges for Terminal Olefins |
|---|---|---|---|---|
| Sharpless-Katsuki (Ti/tartrate) | Allylic Alcohols | tert-Butyl hydroperoxide (TBHP) | Extremely high ee, predictable stereochemistry. youtube.com | Requires an allylic alcohol for high stereodirection. |
| Jacobsen-Katsuki (Mn-salen) | cis-Olefins | m-CPBA, NaOCl | High ee for conjugated cyclic and acyclic olefins. rsc.org | Often requires low temperatures for high ee with terminal olefins. rsc.org |
| Shi Epoxidation (Chiral Ketone) | trans- and trisubstituted Olefins | Oxone | Metal-free, operationally simple. nih.gov | Stereodifferentiation depends on substituent properties. nih.gov |
| Metalloporphyrins (Fe, Mn) | Terminal Olefins | PhIO, O2 | High turnover numbers, high ee for terminal olefins. rsc.orgresearchgate.net | Catalyst synthesis can be complex. |
| Tungsten-Bishydroxamic Acid | Allylic & Homoallylic Alcohols | Hydrogen Peroxide (H2O2) | Uses a green oxidant, high ee. nih.gov | Primarily demonstrated on substrates with directing groups. |
Chiral Auxiliary-Based Stereodifferentiation in Epoxide Formation
An alternative to catalytic asymmetric induction is the use of a chiral auxiliary. This strategy involves temporarily attaching a chiral molecule to the achiral precursor olefin. The auxiliary's inherent chirality then directs the epoxidizing agent to one face of the double bond, resulting in a diastereoselective reaction. wikipedia.org After the epoxide is formed, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Common Chiral Auxiliaries:
Oxazolidinones (Evans Auxiliaries): Popularized by David Evans, oxazolidinones are typically derived from amino acids and are widely used in stereoselective alkylations and aldol reactions. wikipedia.org For epoxidation, the precursor olefin would need to be incorporated into a structure containing the auxiliary, such as an α,β-unsaturated imide, which is not directly applicable to 1-allyl-2-ethoxybenzene.
Camphorsultam (Oppolzer's Sultam): This camphor-derived auxiliary offers a rigid bicyclic structure that provides excellent stereocontrol in a variety of reactions. wikipedia.org
Pseudoephedrine and Pseudoephenamine: These amino alcohols can be used as practical chiral auxiliaries, demonstrating remarkable stereocontrol in alkylation reactions. nih.gov
Carbohydrate-Based Auxiliaries: Chiral carbohydrates have been employed as auxiliaries, attached to a substrate via a linker, to direct stereoselective reactions. scispace.com
For a substrate like 1-allyl-2-ethoxybenzene, a chiral auxiliary would need to be incorporated in a way that allows it to influence the remote double bond. This could involve forming an ester or ether linkage with a derivative of the precursor that contains a hydroxyl group. The steric bulk and conformational preferences of the auxiliary would then shield one face of the olefin, guiding the attack of a non-chiral epoxidizing agent like m-CPBA. wikipedia.org This process is known as substrate-controlled diastereoselective epoxidation. mdpi.com
| Chiral Auxiliary | Source/Type | Key Feature | Typical Application |
|---|---|---|---|
| Oxazolidinones | Amino acid-derived | Forms a chelated, rigid transition state. wikipedia.org | Aldol reactions, alkylations. |
| Camphorsultam | Camphor-derived | Rigid bicyclic structure provides high steric bias. | Diels-Alder reactions, conjugate additions. |
| Pseudoephenamine | Amino alcohol | Effective stereocontrol, resulting amides are often crystalline. nih.gov | Asymmetric alkylations. nih.gov |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Proline-derived | Forms chiral hydrazones for asymmetric α-alkylation. | Alkylation of ketones and aldehydes. |
Convergent and Divergent Synthetic Routes to the Oxirane Scaffold
Beyond direct epoxidation, the architecture of this compound can be assembled using broader synthetic strategies like convergent and divergent synthesis.
Convergent Synthesis: This strategy involves preparing different fragments of the target molecule separately and then combining them in the final stages. researchgate.net For this compound, a convergent approach could involve:
Fragment A Synthesis: Preparation of a chiral three-carbon unit containing the oxirane, such as (R)- or (S)-epichlorohydrin.
Fragment B Synthesis: Preparation of the 2-ethoxyphenol (B1204887) nucleophile.
Coupling: A nucleophilic substitution reaction where the 2-ethoxyphenoxide anion opens the epoxide of epichlorohydrin or displaces the chloride, followed by a subsequent base-induced ring closure to form the target oxirane. This approach benefits from building stereochemistry into a small, readily available chiral fragment.
Divergent Synthesis: In a divergent approach, a single starting material is converted into a common intermediate that is then elaborated into a library of structurally related compounds. wikipedia.org A divergent synthesis targeting this compound might start with a versatile intermediate, for example, a protected glycerol derivative. This central core could be reacted with a variety of substituted phenols (including 2-ethoxyphenol) and then converted to the corresponding oxiranes. This strategy is highly efficient for creating a range of analogs for structure-activity relationship studies. wikipedia.org
Innovations in Green Chemistry Approaches for Oxirane Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. pnas.orgsphinxsai.com These green chemistry principles are highly relevant to the synthesis of oxiranes. mdpi.com
Use of Benign Oxidants: A primary goal is to replace traditional peracid oxidants like m-CPBA, which generate stoichiometric amounts of acid waste. mdpi.com Hydrogen peroxide (H₂O₂) is an ideal green oxidant because its only byproduct is water. mdpi.comnih.gov Catalytic systems based on tungsten, manganese, and other metals have been developed to activate H₂O₂ for the epoxidation of olefins. nih.govnih.gov Another green oxidant is molecular oxygen, although achieving high selectivity can be challenging. mdpi.comnih.gov
Catalysis over Stoichiometric Reagents: The use of catalysts is a fundamental principle of green chemistry. Catalytic epoxidation methods, such as those employing manganese-salen or iron-porphyrin complexes, minimize waste by using only a small amount of the chiral director, which can be recycled. rsc.orgsphinxsai.com
| Aspect | Traditional Approach | Green Chemistry Innovation |
|---|---|---|
| Oxidant | Stoichiometric peracids (e.g., m-CPBA) | Catalytic use of H₂O₂ or O₂. mdpi.comnih.gov |
| Byproducts | Stoichiometric amounts of acid waste. mdpi.com | Water is the primary byproduct. mdpi.com |
| Solvents | Often uses halogenated solvents (e.g., CH₂Cl₂). | Water, ionic liquids, or solvent-free conditions. acsgcipr.orgnih.gov |
| Energy | May require cryogenic temperatures or high-energy inputs. rsc.org | Processes designed for ambient temperature; use of flow chemistry. mdpi.comwjarr.com |
| Reagents | Use of stoichiometric chiral reagents. | Use of recyclable catalysts (metal complexes, enzymes). sphinxsai.com |
Mechanistic Investigations of Chemical Transformations Involving 2 2 Ethoxyphenyl Methyl Oxirane
Nucleophilic Ring-Opening Pathways of the Oxirane Moiety
The reaction of 2-[(2-Ethoxyphenyl)methyl]oxirane with nucleophiles is a key transformation, most notably employed in the synthesis of Viloxazine, a selective norepinephrine reuptake inhibitor. chemicalbook.com In this context, the nucleophile is typically an amine, which attacks one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of a β-amino alcohol derivative. google.comtdcommons.org
Under basic or anionic conditions, the ring-opening of unsymmetrical epoxides proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgmasterorganicchemistry.com This mechanism has significant implications for both the regioselectivity and stereoselectivity of the reaction involving this compound.
Regioselectivity: In an SN2 reaction, the incoming nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide. masterorganicchemistry.com For this compound, the two carbons of the oxirane ring are the terminal, unsubstituted methylene (B1212753) carbon (C3) and the substituted methine carbon (C2). The terminal methylene carbon is significantly less sterically encumbered. Consequently, nucleophilic attack, such as from an amine in the synthesis of Viloxazine, occurs at this position. chemicalbook.comgoogle.com This leads to the formation of a single regioisomer where the nucleophile is attached to the terminal carbon and the hydroxyl group is formed at the secondary carbon. The synthetic route to Viloxazine, where this compound is reacted with 2-aminoethyl hydrogen sulfate, consistently yields the product resulting from attack at the terminal carbon, confirming this regioselectivity. chemicalbook.comgoogle.com
Stereoselectivity: The SN2 mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center being attacked. masterorganicchemistry.com this compound is a chiral molecule, and it is typically used as a racemic mixture (a 50:50 mixture of (R)- and (S)-enantiomers) in these syntheses. fda.gov Because the nucleophilic attack occurs at the achiral terminal carbon, the stereocenter at the C2 position is unaffected during the ring-opening step itself. The resulting product, Viloxazine, is therefore also obtained as a racemic mixture. google.com
| Nucleophile | Base/Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|
| 2-Aminoethyl hydrogen sulfate | Sodium Hydroxide (NaOH) | Ethanol | Viloxazine free base | google.com |
| 2-Aminoethyl hydrogen sulfate | Potassium Carbonate (K2CO3) / n-Bu4NHSO4 (Phase-transfer catalyst) | Not specified | Viloxazine precursor | chemicalbook.com |
| Benzylamine | Not specified | Not specified | N-Benzyl-1-(2-ethoxyphenoxy)propan-2-amine | google.com |
Electrophilic Activation and Rearrangement Processes
Electrophilic activation of the epoxide ring, typically by protonation or coordination to a Lewis acid, renders the ring more susceptible to nucleophilic attack, even by weak nucleophiles. This activation can also pave the way for various molecular rearrangements.
In acid-catalyzed ring-opening reactions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The mechanism is considered a hybrid between SN1 and SN2. libretexts.org The transition state has significant carbocationic character, which favors nucleophilic attack at the more substituted carbon atom that can better stabilize the developing positive charge. openstax.org However, for an epoxide like this compound with primary and secondary carbons, the outcome can be a mixture of products, although attack at the less substituted carbon often still predominates. libretexts.org Despite the well-established principles of this reaction type, specific experimental studies and detailed mechanistic analyses of the acid-catalyzed ring-opening or isomerization of this compound are not extensively documented in the available literature.
Lewis acids can coordinate to the epoxide oxygen, polarizing the C-O bonds and facilitating ring-opening or rearrangements. nih.gov These reactions are synthetically valuable for forming a variety of products. However, specific research detailing Lewis acid-promoted transformations, such as rearrangements or additions, using this compound as the substrate could not be identified in a review of the current literature.
The Meinwald rearrangement is the isomerization of an epoxide to a carbonyl compound (an aldehyde or a ketone), typically catalyzed by a Lewis acid or a Brønsted acid. sci-hub.se This process involves the migration of a substituent (hydride or alkyl/aryl group) from one carbon of the epoxide to the adjacent carbon. While this is a known transformation for many epoxides, there is no specific literature available that describes the Meinwald rearrangement or similar processes for this compound. researchgate.net
Radical Reactions and Their Mechanistic Implications
The involvement of this compound in radical reactions opens up a variety of transformation pathways, primarily initiated by the homolytic cleavage of a C-O or C-C bond within the strained oxirane ring. The presence of the ethoxyphenyl group can influence the regioselectivity and stability of the resulting radical intermediates.
Research into the radical reactions of epoxides, particularly aryl glycidyl (B131873) ethers, has revealed that these transformations can be initiated through various methods, including the use of transition-metal complexes. For instance, low-valent transition metals can facilitate the selective generation of free radicals from epoxides, providing a powerful tool for organic synthesis acs.org. The reaction is believed to proceed through an initial single-electron transfer (SET) from the metal to the epoxide, leading to the formation of a radical anion. This intermediate can then undergo ring-opening to generate a more stable oxygen-centered or carbon-centered radical.
Computational studies on substituted oxiranyl radicals have shown that the substituents can significantly influence the energetics of competing reaction pathways, such as ring-opening versus rearrangement nih.gov. For this compound, the formation of a benzylic radical could be a favorable pathway due to resonance stabilization with the aromatic ring.
One of the significant applications of radical reactions involving glycidyl ethers is in polymerization. For example, allyl glycidyl ether can undergo radical polymerization of its alkene portion, leaving the epoxide group intact for further functionalization wikipedia.org. While this compound does not possess an allyl group, radical-induced ring-opening polymerization is a plausible transformation, leading to polyethers with pendant ethoxyphenylmethyl groups.
The general mechanism for the radical-initiated ring-opening of an epoxide like this compound can be depicted as follows:
Initiation: A radical initiator (e.g., from a transition metal or photolysis) abstracts an atom or adds to the epoxide, leading to the formation of an oxiranyl radical.
Propagation: The oxiranyl radical undergoes rapid ring-opening to form a more stable radical intermediate. This intermediate can then react with other molecules, propagating the radical chain.
Termination: The radical chain is terminated through combination or disproportionation reactions of the radical species.
The table below summarizes potential radical reactions involving this compound based on known reactivity of similar epoxides.
| Reaction Type | Initiator/Reagent | Key Intermediates | Potential Products |
| Reductive Ring-Opening | Ti(III) complexes | Carbon-centered radical | 2-Ethoxy-1-(propan-2-ol)benzene |
| Polymerization | Radical Initiator (e.g., AIBN) | Propagating radical chain | Poly(this compound) |
| Intramolecular Cyclization | Transition metal catalyst | Aryl radical intermediate | Dihydrobenzofuran derivatives |
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions involving epoxides are valuable transformations for the synthesis of various heterocyclic compounds. For this compound, the oxirane ring can participate as a three-atom component in cycloaddition reactions, leading to the formation of five-membered rings.
One of the most well-studied cycloaddition reactions of epoxides is their reaction with carbon dioxide (CO₂) to form cyclic carbonates. This reaction is of significant interest as it represents a method for CO₂ fixation. The cycloaddition of CO₂ to various glycidyl ethers has been shown to be effectively catalyzed by a range of catalysts, including metal complexes and ionic liquids researchgate.nete-journals.in. The mechanism generally involves the activation of the epoxide by a Lewis acid, followed by nucleophilic attack of a co-catalyst or the counter-ion to open the ring. Subsequently, CO₂ inserts into the resulting metal alkoxide, followed by intramolecular cyclization to yield the cyclic carbonate researchgate.net.
For this compound, the reaction with CO₂ would yield 4-[(2-ethoxyphenoxy)methyl]-1,3-dioxolan-2-one. This product could have potential applications as a polar aprotic solvent, an electrolyte component in lithium-ion batteries, or as a monomer for the synthesis of polycarbonates.
Another important class of cycloaddition reactions for epoxides is the [3+2] cycloaddition. In these reactions, the epoxide acts as a C-C-O synthon. For example, the enantioselective [3+2] cycloaddition of oxiranes with alkynes, catalyzed by a chiral ligand-metal complex, can lead to the efficient synthesis of chiral 2,5-dihydrofurans via selective C-C bond cleavage of the epoxide rsc.org. Similarly, the asymmetric [3+2] cycloaddition of oxiranes with aldehydes can produce chiral 1,3-dioxolanes rsc.org.
The synthetic utility of these cycloaddition reactions for this compound is significant. The resulting heterocyclic products, such as substituted dihydrofurans and dioxolanes, are important structural motifs in many biologically active compounds and natural products. The presence of the 2-ethoxyphenylmethyl substituent could impart specific physical or biological properties to the final products.
The table below outlines the potential cycloaddition reactions of this compound and their synthetic utility.
| Cycloaddition Type | Reactant | Catalyst | Product | Synthetic Utility |
| [3+2] Cycloaddition | Carbon Dioxide (CO₂) | Metal complex / Ionic liquid | 4-[(2-ethoxyphenoxy)methyl]-1,3-dioxolan-2-one | Green solvent, electrolyte, monomer |
| [3+2] Cycloaddition | Alkyne | Chiral Lewis Acid | 2-Substituted-4-[(2-ethoxyphenoxy)methyl]-2,5-dihydrofuran | Intermediate for bioactive molecules |
| [3+2] Cycloaddition | Aldehyde | Chiral Lewis Acid | 2-Substituted-4-[(2-ethoxyphenoxy)methyl]-1,3-dioxolane | Chiral building block in synthesis |
While the Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings, the direct participation of the oxirane ring of this compound as a dienophile is not a typical reaction pathway wikipedia.orgsigmaaldrich.commasterorganicchemistry.comlibretexts.org. However, the molecule could potentially undergo other types of cycloadditions if it contains other unsaturated moieties or if it is transformed into a suitable diene or dienophile.
Theoretical and Computational Chemistry Studies of 2 2 Ethoxyphenyl Methyl Oxirane
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-[(2-Ethoxyphenyl)methyl]oxirane. These studies focus on the distribution of electrons within the molecule, which governs its chemical behavior.
Key aspects of the electronic structure include the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. For related aromatic epoxides, DFT calculations have been used to determine these values, revealing how substituents on the phenyl ring influence the electronic properties. researchgate.net
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ethoxy group and the oxirane ring are expected to be the most electron-rich sites, appearing as regions of negative potential (typically colored red or yellow). These sites are prone to attack by electrophiles. Conversely, the hydrogen atoms, particularly those on the oxirane ring, would exhibit positive potential (colored blue), indicating susceptibility to nucleophilic attack.
Table 1: Illustrative Frontier Orbital Energies for a Structurally Similar Aromatic Epoxide Calculated using DFT methods. Data is representative and based on studies of analogous compounds.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest-energy orbital available to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
Computational Modeling of Reaction Pathways and Transition States
The high reactivity of the oxirane ring, a result of its inherent ring strain, is a central feature of this compound's chemistry. nih.gov Computational modeling is extensively used to study the mechanisms of its reactions, most notably ring-opening reactions, which can be initiated by either nucleophiles or acids. ucdavis.edunih.govacs.org
By mapping the potential energy surface of a reaction, computational methods can identify the minimum energy pathway from reactants to products. youtube.com A critical point on this pathway is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. fossee.ingithub.io The calculated height of this energy barrier, known as the activation energy (ΔG‡), directly relates to the reaction rate.
DFT calculations can model these pathways in detail. For instance, in an acid-catalyzed ring-opening, the first step is the protonation of the epoxide oxygen. This is followed by nucleophilic attack on one of the oxirane carbons. Calculations can determine which carbon is preferentially attacked (regioselectivity) by comparing the activation energies of the two possible pathways (attack at C2 vs. C3 of the oxirane). nih.govacs.org These models have shown that the reaction can proceed through mechanisms with SN1 or SN2 character, depending on the conditions and substituents. ucdavis.edu
Table 2: Representative Calculated Activation Energies for Epoxide Ring-Opening Pathways Values are illustrative, based on DFT studies of epoxide reactions, and show how computation can distinguish between competing pathways.
| Reaction Pathway | Attacked Carbon | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|
| Nucleophilic Attack (Basic/Neutral) | Less substituted carbon (SN2-like) | ~20-25 kcal/mol |
| Nucleophilic Attack (Acid-Catalyzed) | More substituted carbon (SN1-like) | ~15-20 kcal/mol |
Molecular Dynamics Simulations for Conformational Landscape Analysis
This compound is a flexible molecule due to the presence of several single bonds that can rotate freely: the bond connecting the phenyl ring to the methylene (B1212753) bridge, the ether linkages, and the ethyl group bonds. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the full range of shapes, or conformations, that the molecule can adopt over time. mdpi.comwhiterose.ac.uktandfonline.com
In an MD simulation, the motion of every atom in the molecule is calculated over a period of time (from nanoseconds to microseconds) by solving Newton's equations of motion. mdpi.comyoutube.com This process generates a trajectory that maps the molecule's dynamic behavior. By analyzing this trajectory, researchers can construct a conformational landscape, often visualized as a free energy surface. chemrxiv.orgmdpi.com This landscape reveals the most stable, low-energy conformations (local minima) and the energy barriers that separate them. mdpi.com
For this compound, MD simulations can reveal the preferred spatial arrangement of the ethoxyphenyl group relative to the oxirane ring. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts, as its shape can significantly influence its binding affinity and reactivity. nih.gov
Prediction of Spectroscopic Parameters via Ab Initio Methods
Computational chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. acs.org Ab initio and DFT methods are routinely used to calculate parameters for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.netnih.gov
The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. rsc.orgresearchgate.netimist.maresearchgate.net By optimizing the molecule's geometry and then performing a GIAO calculation, a theoretical NMR spectrum can be generated. wisc.edu Comparing these predicted shifts with experimental data provides a robust method for assigning signals to specific atoms in the molecule. For epoxides, characteristic ¹H NMR signals for the ring protons typically appear in the 2.5-3.5 ppm range, while the ¹³C signals for the ring carbons are found around 40-60 ppm. libretexts.orgoregonstate.edu
Similarly, theoretical vibrational frequencies can be calculated and compared to an experimental IR spectrum. While calculated frequencies are often systematically scaled to better match experimental values, the predicted pattern of absorptions is highly useful for identifying characteristic functional group vibrations, such as the C-O-C stretches of the ether and epoxide groups.
Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Analogous Aromatic Ether Moiety This table illustrates the typical accuracy of DFT/GIAO calculations in predicting NMR spectra.
| Carbon Atom Description | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Aromatic C-O | 157.8 | 164.0 |
| Aromatic CH (ortho) | 115.9 | 122.1 |
| Aromatic CH (meta) | 129.0 | 134.5 |
| Aromatic CH (para) | 128.6 | 133.0 |
| -O-CH₂- (ether) | 69.5 | 75.2 |
Strategic Utility in Complex Molecular Construction and Advanced Chemical Systems
Role as a Chiral Building Block in Enantioselective Synthesis
The three-membered epoxide ring of 2-[(2-Ethoxyphenyl)methyl]oxirane is a key functional group that allows for a variety of stereospecific transformations. This makes it a valuable chiral building block in enantioselective synthesis, where the goal is to produce a single, desired enantiomer of a chiral molecule. The predictable and highly regioselective ring-opening of the oxirane by various nucleophiles allows for the introduction of new functionalities with a high degree of stereochemical control. This is crucial in the synthesis of complex natural products and pharmaceutical agents where specific stereoisomers are required for biological activity.
Precursor for the Derivatization of Novel Organic Scaffolds and Heterocycles
The reactivity of the epoxide ring in this compound facilitates its use as a starting material for the synthesis of diverse organic scaffolds and heterocyclic compounds. evitachem.com The ring-opening reactions can be initiated by a wide array of nucleophiles, including amines, alcohols, and thiols, leading to the formation of amino alcohols, ethers, and thioethers, respectively. These products can then undergo further transformations to construct more complex molecular architectures. For instance, intramolecular cyclization of the ring-opened products can yield various heterocyclic systems, which are prevalent in many biologically active compounds.
Development of Functional Materials and Polymer Precursors through Oxirane Transformation
The ability of this compound to undergo ring-opening polymerization makes it a significant monomer for the creation of functional materials and polymer precursors. evitachem.com The resulting polymers possess unique properties influenced by the ethoxyphenyl side chains, which can impact characteristics such as solubility, thermal stability, and refractive index.
Ring-Opening Polymerization Mechanisms
The polymerization of this compound typically proceeds via ring-opening mechanisms, which can be either cationic or anionic. evitachem.com In cationic polymerization, a Lewis acid or a proton initiates the reaction by activating the epoxide oxygen, making the ring susceptible to nucleophilic attack by another monomer unit. Anionic polymerization, on the other hand, is initiated by a strong nucleophile that directly attacks one of the carbon atoms of the oxirane ring. The choice of initiator and reaction conditions can influence the polymerization process and the properties of the resulting polymer.
Monomer Reactivity in Controlled Polymerization
The reactivity of this compound in controlled polymerization techniques is a key area of research. In living polymerization, for example, the rate of initiation is much faster than the rate of propagation, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. The ethoxyphenyl group can influence the reactivity of the monomer and the stereochemistry of the polymerization, offering opportunities to tailor the polymer architecture and properties for specific applications.
Application in Catalytic Cycle Design and Substrate Activation
In the realm of catalysis, the epoxide functionality of this compound can be exploited for substrate activation. The oxirane can act as an internal electrophile that, upon coordination to a metal center or an organocatalyst, becomes highly activated towards nucleophilic attack. This principle can be applied in the design of catalytic cycles where the ring-opening of the epoxide is a key step. For example, it can be used in asymmetric ring-opening reactions catalyzed by chiral catalysts to generate enantiomerically enriched products. The ethoxyphenyl group can also play a role in catalyst-substrate interactions, influencing the efficiency and selectivity of the catalytic process.
Advanced Analytical and Spectroscopic Approaches for Mechanistic and Structural Elucidation
In-Situ Spectroscopic Methodologies for Reaction Monitoring
Real-time monitoring of the synthesis of 2-[(2-Ethoxyphenyl)methyl]oxirane, typically formed via the Williamson ether synthesis from 2-ethoxyphenol (B1204887) and epichlorohydrin, is critical for optimizing reaction conditions and maximizing yield. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose, allowing for the continuous tracking of reactant consumption and product formation without sample extraction. researchgate.netontosight.ai
The synthesis can be monitored by placing an attenuated total reflectance (ATR) probe directly into the reaction vessel. The progress of the reaction is followed by observing changes in the infrared spectrum over time. Key vibrational bands are monitored to track the concentrations of the reactants and the main product.
For instance, the etherification of a phenol (B47542) with a glycidyl (B131873) ether can be followed by monitoring the disappearance of the broad O-H stretching band of the phenolic reactant (around 3400 cm⁻¹) and the appearance of the characteristic C-O-C stretching bands of the aromatic ether product (around 1250 cm⁻¹) and the oxirane ring (around 915 cm⁻¹ and 840 cm⁻¹). researchgate.netresearchgate.net A three-dimensional plot of absorbance versus wavenumber and time can provide a detailed visual representation of the reaction kinetics. researchgate.net This approach enables the precise determination of reaction endpoints and can help identify the formation of any transient intermediates or byproducts. nih.govnih.gov
Table 1: Representative FTIR Bands for In-Situ Monitoring of this compound Synthesis
| Functional Group | Reactant/Product | Wavenumber (cm⁻¹) (Approximate) | Observation during Reaction |
| Phenolic O-H | 2-Ethoxyphenol | 3400 | Disappearance |
| Aromatic C-O-C | This compound | 1250 | Appearance |
| Oxirane Ring C-O | This compound | 915 | Appearance |
| Oxirane Ring C-H | This compound | 840 | Appearance |
| C-Cl | Epichlorohydrin | 750 | Disappearance |
Data is illustrative and based on typical vibrational frequencies for the indicated functional groups.
Advanced Chromatographic Techniques for Separation and Purity Assessment
The purity of this compound is paramount for its subsequent use. Advanced chromatographic techniques, particularly Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing its purity and separating it from starting materials, byproducts, and potential regioisomers. researchgate.net UPLC, with its use of sub-2 µm particle columns, offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC. nih.govjapsonline.com
A reversed-phase UPLC method, similar to those developed for analogous compounds like 2-((2-methoxyphenoxy)methyl)oxirane, would be highly effective. researchgate.net Such a method would typically employ a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a photodiode array (PDA) detector at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~270 nm).
Method validation according to ICH guidelines is crucial to ensure the method is accurate, precise, linear, and robust. researchgate.net This would involve assessing specificity (the ability to resolve the analyte from impurities), linearity (proportionality of detector response to concentration), accuracy (closeness of measured value to true value), and precision (repeatability and intermediate precision). The high resolving power of UPLC is particularly important for separating the desired product from its regioisomer, 1-(2-ethoxyphenoxy)-3-chloropropan-2-ol, a common impurity from incomplete ring closure.
Table 2: Illustrative UPLC Method Parameters for Purity Assessment
| Parameter | Condition |
| Column | UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | PDA at 270 nm |
| Injection Volume | 1 µL |
These parameters are hypothetical and would require optimization for the specific application.
Mass Spectrometry for Unraveling Fragmentation Pathways and Intermediates
Mass spectrometry (MS), particularly when coupled with a chromatographic inlet (LC-MS or GC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of unknown impurities. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, enabling the determination of elemental compositions.
Electron ionization (EI) mass spectrometry of this compound would be expected to produce a series of characteristic fragments. The fragmentation of aryl glycidyl ethers is predictable, often initiated by ionization of the oxygen atom in the ether linkage or the oxirane ring. chemguide.co.ukresearchgate.net Key fragmentation pathways include:
Alpha-cleavage adjacent to the ether oxygen, leading to the formation of a stable ethoxyphenoxy radical or cation.
Cleavage of the C-C bond between the aromatic ring and the side chain.
Ring-opening of the oxirane moiety , followed by rearrangements and further fragmentation. A characteristic fragment at m/z 43, corresponding to [C2H3O]+, is often observed for terminal epoxides.
Formation of a tropylium-like ion at m/z 121 ([C8H9O]+) through rearrangement of the ethoxybenzyl moiety.
Tandem mass spectrometry (MS/MS) experiments can further elucidate these pathways by isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions. acs.org
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 194 | [M]⁺ | C₁₁H₁₄O₃ | Molecular Ion |
| 149 | [M - C₂H₅O]⁺ | C₉H₉O₂ | Loss of ethoxy radical |
| 121 | [C₈H₉O]⁺ | C₈H₉O | Cleavage and rearrangement to form ethoxy tropylium-type ion |
| 93 | [C₆H₅O]⁺ | C₆H₅O | Cleavage to form phenoxy cation |
| 57 | [C₃H₅O]⁺ | C₃H₅O | Cleavage of the glycidyl group |
| 43 | [C₂H₃O]⁺ | C₂H₃O | Characteristic fragment from oxirane ring cleavage |
This table represents a hypothetical fragmentation pattern based on established principles of mass spectrometry.
Chiroptical Spectroscopy for Absolute Configuration Determination
Since this compound is a chiral molecule, determining its absolute configuration ((R) or (S)) is essential, especially for pharmaceutical applications where enantiomers can have different biological activities. youtube.com Vibrational Circular Dichroism (VCD) spectroscopy is a powerful, non-destructive technique for this purpose. wikipedia.orgrsc.orgbruker.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. wikipedia.org The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental VCD spectrum with theoretical spectra calculated for one of the enantiomers (e.g., the (R)-enantiomer) using quantum chemical methods, typically Density Functional Theory (DFT). acs.org
The process involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
DFT Calculations: For each stable conformer, the IR and VCD spectra are calculated.
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at the experimental temperature to generate a final theoretical spectrum.
Comparison: The theoretical spectrum is compared to the experimental VCD spectrum. A good match between the experimental spectrum and the calculated spectrum for the (R)-enantiomer confirms the absolute configuration as (R). If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is (S).
This combination of experimental VCD and theoretical calculation provides a reliable method for the unambiguous assignment of the absolute configuration without the need for crystallographic methods or chiral derivatizing agents. nih.gov
Q & A
Basic: What are the common synthetic routes for 2-[(2-Ethoxyphenyl)methyl]oxirane, and how can reaction conditions be optimized?
The synthesis typically involves epoxidation of allyl ether precursors or nucleophilic ring-opening followed by re-epoxidation. For example, highlights the use of ruthenium(VI) bis-imido porphyrin catalysts with TBACl (tetrabutylammonium chloride) for epoxide formation, achieving 99% yield via TLC-monitored reactions. Optimization includes:
- Catalyst loading : Lower catalyst amounts (e.g., 0.5 mol%) may reduce costs but require extended reaction times.
- Temperature : Reactions at 60–80°C balance efficiency and side-product formation.
- Purification : Column chromatography (hexane/ethyl acetate gradients) effectively isolates the product .
Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR Spectroscopy : H NMR is critical for identifying the oxirane ring protons (δ 3.1–3.5 ppm) and ethoxyphenyl substituents (e.g., aromatic protons at δ 6.8–7.4 ppm). details enantiomeric excess (ee) determination using chiral shift reagents .
- TLC Analysis : A hexane/AcOEt (8:2) system () monitors reaction progress, with epoxides showing higher values than precursors .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., CHO: 178.26 g/mol) and fragmentation patterns .
Advanced: How can stereochemical outcomes (e.g., enantioselectivity) be controlled during synthesis?
Enantioselective epoxidation requires chiral catalysts or auxiliaries. demonstrates the use of (S)-configured fluorophenyl derivatives to induce asymmetry. Key strategies:
- Chiral Catalysts : Jacobsen-Katsuki-type salen complexes or Ru-porphyrins () can achieve >90% ee.
- Analytical Validation : Chiral HPLC or F NMR (for fluorinated analogs) quantifies ee, as described in ’s protocol for α-chiral amines .
Advanced: What safety and stability considerations are critical for handling this compound?
- Hazards : Skin/eye irritation (H315, H319) and respiratory toxicity (H335) are noted in Safety Data Sheets ( ).
- Storage : Store under inert gas (N) at 2–8°C to prevent ring-opening hydrolysis.
- Spill Management : Use alcohol-resistant foam ( ) and avoid aqueous solutions to minimize exothermic reactions .
Advanced: How do structural modifications (e.g., fluorination) impact reactivity and applications?
Fluorinated derivatives ( ) exhibit enhanced electrophilicity and metabolic stability. For example:
- Electron-Withdrawing Groups : 2-(Trifluoromethylphenoxy)methyl analogs ( ) show higher reactivity in nucleophilic attacks due to increased ring strain.
- Synthetic Routes : Fluorination via SN2 reactions with KF/18-crown-6 ( ) requires anhydrous conditions to avoid side reactions .
Data Contradiction: How can discrepancies in reported reaction yields (e.g., 70% vs. 99%) be resolved?
Yield variations often stem from:
- Substrate Purity : Trace moisture or impurities in allyl ether precursors () reduce catalyst efficiency.
- Workup Methods : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may lower isolated yields.
- Catalyst Stability : Ru complexes () degrade under aerobic conditions, necessitating glovebox use .
Advanced: What role does this compound play in polymer chemistry or material science?
As a diepoxide, it can crosslink polyols or polyamines to form thermosetting resins. describes analogous ethylene glycol diglycidyl ethers used in epoxy-PEG networks for drug delivery . Reaction with diamine hardeners (e.g., DETA) at 120°C produces rigid polymers with > 80°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
